
Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine and a fluorine atom on the indole ring, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Halogenation: The introduction of bromine and fluorine atoms onto the indole ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or other fluorinating agents.
Esterification: The final step involves the esterification of the indole derivative with methyl propanoate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in studies of indole-based biological pathways and as a probe for investigating enzyme activities.
Medicine: Indole derivatives have shown potential as therapeutic agents for various diseases, including cancer, microbial infections, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activities. The exact molecular targets and pathways depend on the specific biological context and the nature of the indole derivative.
相似化合物的比较
Similar Compounds
Methyl 3-(4-Bromo-3-indolyl)propanoate: Similar structure but lacks the fluorine atom.
Methyl 3-(7-Fluoro-3-indolyl)propanoate: Similar structure but lacks the bromine atom.
Methyl 3-(4-Chloro-7-fluoro-3-indolyl)propanoate: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C12H11BrFNO2 |
|---|---|
分子量 |
300.12 g/mol |
IUPAC 名称 |
methyl 3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11BrFNO2/c1-17-10(16)5-2-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
InChI 键 |
KQBCHDKCNQOHSI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CNC2=C(C=CC(=C12)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


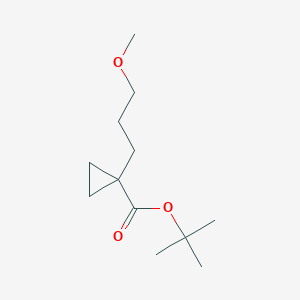
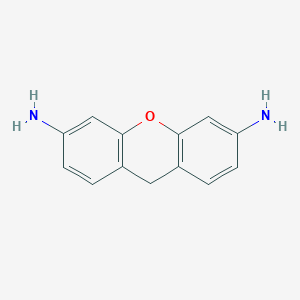
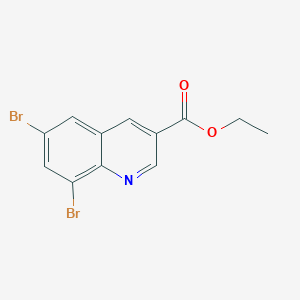
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
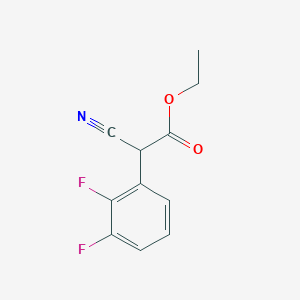

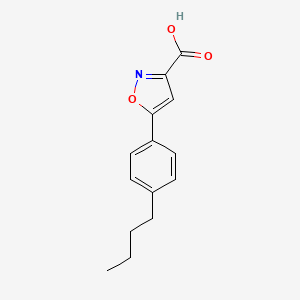

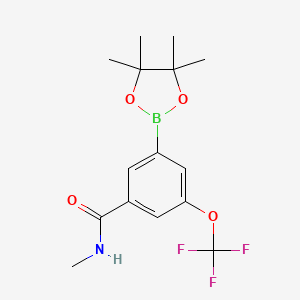
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
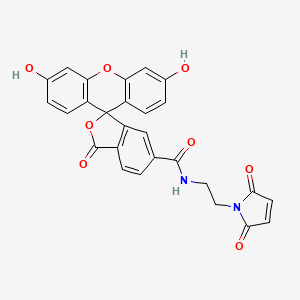

![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
